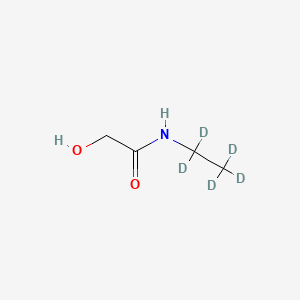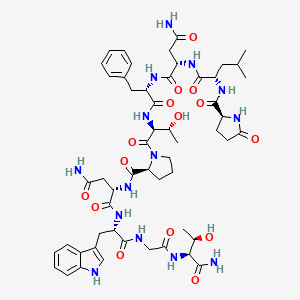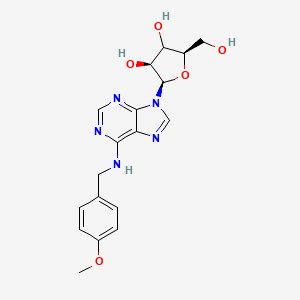
N6-(4-Methoxybenzyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(4-Methoxybenzyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of the hydrogen atom at the N6 position of adenosine with a 4-methoxybenzyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Methoxybenzyl)adenosine typically involves the reaction of adenosine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-(4-Methoxybenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N6-(4-hydroxybenzyl)adenosine.
Reduction: Formation of N6-benzyladenosine.
Substitution: Formation of various substituted benzyladenosine derivatives depending on the substituent used.
Scientific Research Applications
N6-(4-Methoxybenzyl)adenosine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals like platinum.
Biology: Studied for its potential role in modulating biological processes such as cell signaling and apoptosis.
Medicine: Investigated for its potential anti-cancer properties and its ability to act as a vasodilator.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N6-(4-Methoxybenzyl)adenosine involves its interaction with specific molecular targets and pathways. It can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it can form complexes with metal ions, which may enhance its biological activity .
Comparison with Similar Compounds
N6-(4-Methoxybenzyl)adenosine can be compared with other N6-benzyladenosine derivatives, such as:
- N6-(2-Methoxybenzyl)adenosine
- N6-(4-Chlorobenzyl)adenosine
- N6-(2-Hydroxybenzyl)adenosine
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific binding affinity and biological activity, distinguish it from these related compounds .
Properties
Molecular Formula |
C18H21N5O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChI Key |
LZNPQLJNXKVMMY-OWYXCUOISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


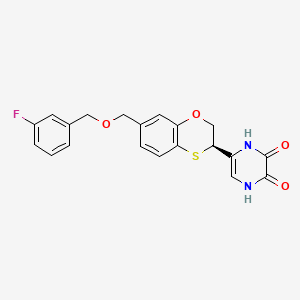
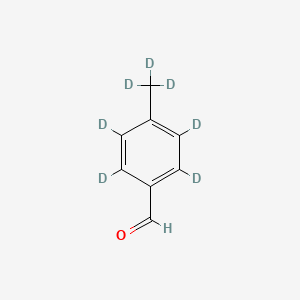

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)

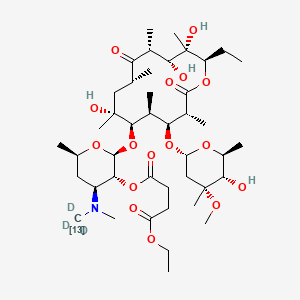

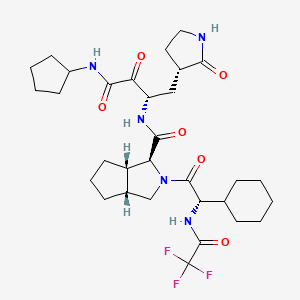
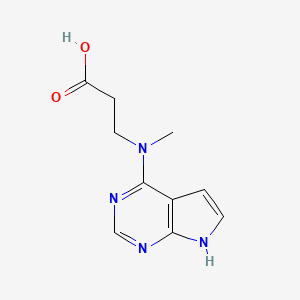
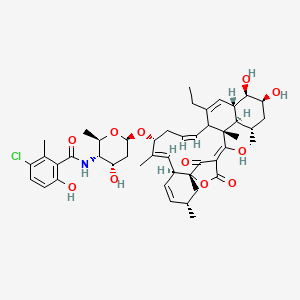
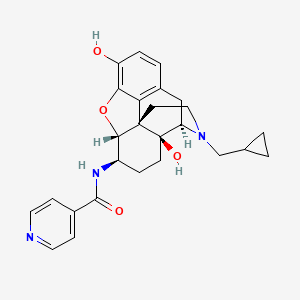
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
